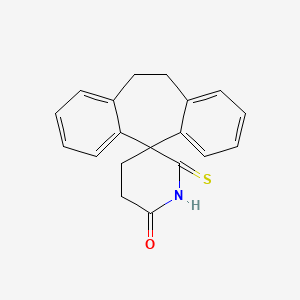
pyrrole-2,5-dione;1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbostyril Maleimide can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a furan and a maleimide, followed by further modifications to introduce the carbostyril moiety . Another method involves the reaction of polymaleic anhydride with urea under solvent-free conditions at elevated temperatures . This method is environmentally friendly and yields high conversion rates.
Industrial Production Methods
Industrial production of Carbostyril Maleimide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbostyril Maleimide undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where a thiol group reacts with the maleimide moiety to form a thiosuccinimide product.
Oxidation and Reduction: The carbostyril moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Carbostyril Maleimide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Carbostyril Maleimide involves its reactivity with thiol groups, leading to the formation of stable thiosuccinimide bonds. This reactivity is due to the strained ring structure of the maleimide moiety, which facilitates the addition of thiol groups . In biological systems, the compound can inhibit specific enzymes, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Carbostyril Maleimide can be compared with other similar compounds, such as:
3,4-Disubstituted Maleimides: These compounds also exhibit biological activity and are used in various pharmaceutical applications.
Other Carbostyril Derivatives: Compounds like OPC-167832, a 3,4-dihydrocarbostyril derivative, show potent antituberculosis activity by inhibiting DprE1.
Polymaleimides: These polymers are used in the production of functional materials with high thermal stability.
Eigenschaften
Molekularformel |
C13H10N2O3 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
pyrrole-2,5-dione;1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7) |
InChI-Schlüssel |
BBNIXWUHTUUWAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)






![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
